

Application Notes and Protocols for GV-58, a Calcium Channel Agonist

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Compound of Interest

Compound Name: GV-58

Cat. No.: B1139224

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

GV-58 is a novel small molecule that functions as a selective agonist for N-type and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1, respectively)[1][2][3][4]. These channels are critical regulators of neurotransmitter release at most synapses[4]. **GV-58** enhances presynaptic calcium influx by slowing the deactivation of these channels, leading to increased neurotransmitter release[1][4]. This property makes **GV-58** a valuable pharmacological tool for studying the roles of N- and P/Q-type channels in synaptic transmission and as a potential therapeutic agent for disorders characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS)[4][5]. Notably, while **GV-58** is a known activator of CaV channels, some studies have also reported its ability to activate voltage-gated sodium currents[2][6].

Mechanism of Action

GV-58 acts as a positive allosteric modulator of Cav2 channels. It is hypothesized to partition into the plasma membrane and access a binding site within the channel that is preferentially available in the open configuration. By binding to this site, **GV-58** stabilizes the open state of the channel, thereby slowing its deactivation and prolonging the influx of calcium during an action potential[7].

Data Presentation

Table 1: Pharmacological Properties of GV-58

Property	Value	Channel Type	Reference
EC50	7.21 ± 0.86 µM	N-type (CaV2.2)	[1][3][4]
EC50	8.81 ± 1.07 µM	P/Q-type (CaV2.1)	[1][3][4]
Efficacy	~32-fold increase in tail current integral	N-type (CaV2.2)	[4]
Efficacy	~33-fold increase in tail current integral	P/Q-type (CaV2.1)	[4]
Selectivity	Selective for N- and P/Q-type over L-type channels	-	[4]

Table 2: In Vitro and In Vivo Experimental Data for GV-58

Experiment	Model	Concentration/ Dose	Observed Effect	Reference
Neuromuscular Junction (NMJ) Function	LEMS passive transfer mouse model	50 µM (ex vivo)	Restores function in weakened NMJs, increases mEPP frequency from 3.27 s ⁻¹ to 10.45 s ⁻¹	[1][4]
ALS Model	SOD1G93A mice	Daily i.p. injection for 20 days	Delayed disease progression, enhanced end-plate potential amplitude	[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording of **GV-58** Effects on CaV2.2 Channels

Objective: To measure the effect of **GV-58** on N-type calcium channel currents using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells stably expressing CaV2.2).

Materials:

- HEK293 cells expressing CaV2.2, $\alpha 2\delta$, and β subunits.
- External solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH 7.4.
- Internal solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.
- **GV-58** stock solution (e.g., 10 mM in DMSO).
- Patch-clamp rig with amplifier and data acquisition system.

Procedure:

- Culture HEK293 cells expressing the channels of interest on glass coverslips.
- Transfer a coverslip to the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Record baseline calcium currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, step to +20 mV for 50 ms).
- Prepare the desired concentration of **GV-58** in the external solution (e.g., 10 μ M). Ensure the final DMSO concentration is $\leq 0.1\%$.
- Perfuse the cell with the **GV-58** containing solution for 5-10 minutes to allow for equilibration.
- Record calcium currents again using the same voltage-step protocol.

- To assess the effect on deactivation, record the tail current upon repolarization to -60 mV.
- Wash out the **GV-58** by perfusing with the control external solution.
- Data Analysis: Measure the peak current amplitude and the tail current integral before and after **GV-58** application. The effect of **GV-58** is quantified by the increase in the tail current integral, reflecting slowed channel deactivation.

Protocol 2: Ex Vivo Analysis of **GV-58** on Neuromuscular Junction Transmission

Objective: To assess the effect of **GV-58** on synaptic transmission at the neuromuscular junction (NMJ) of a disease model mouse.

Materials:

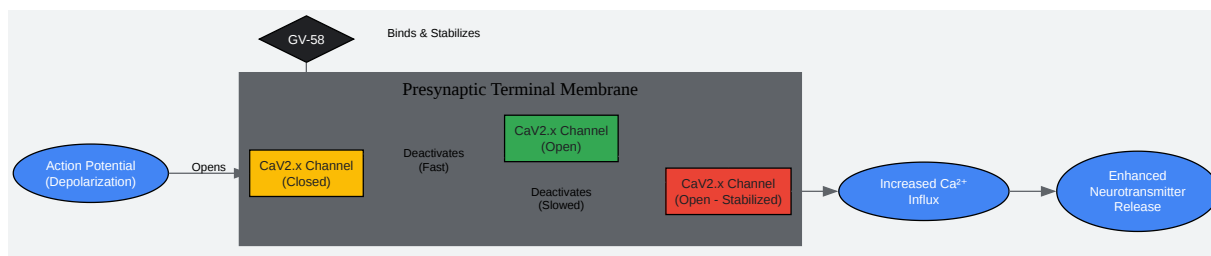
- Mouse model of neuromuscular disease (e.g., LEMS passive transfer model).
- Dissection tools and sylgard-coated dish.
- Ringer's solution (in mM): 118 NaCl, 3.5 KCl, 2 CaCl₂, 0.7 MgSO₄, 26.2 NaHCO₃, 1.7 NaH₂PO₄, 11 glucose, bubbled with 95% O₂/5% CO₂.
- **GV-58** (50 µM in Ringer's solution).
- Intracellular recording electrodes (10-20 MΩ) filled with 3 M KCl.
- Stimulating suction electrode.
- Microscope and micromanipulators.

Procedure:

- Isolate the phrenic nerve-hemidiaphragm muscle preparation from the mouse.
- Pin the muscle in the dish and perfuse with oxygenated Ringer's solution.

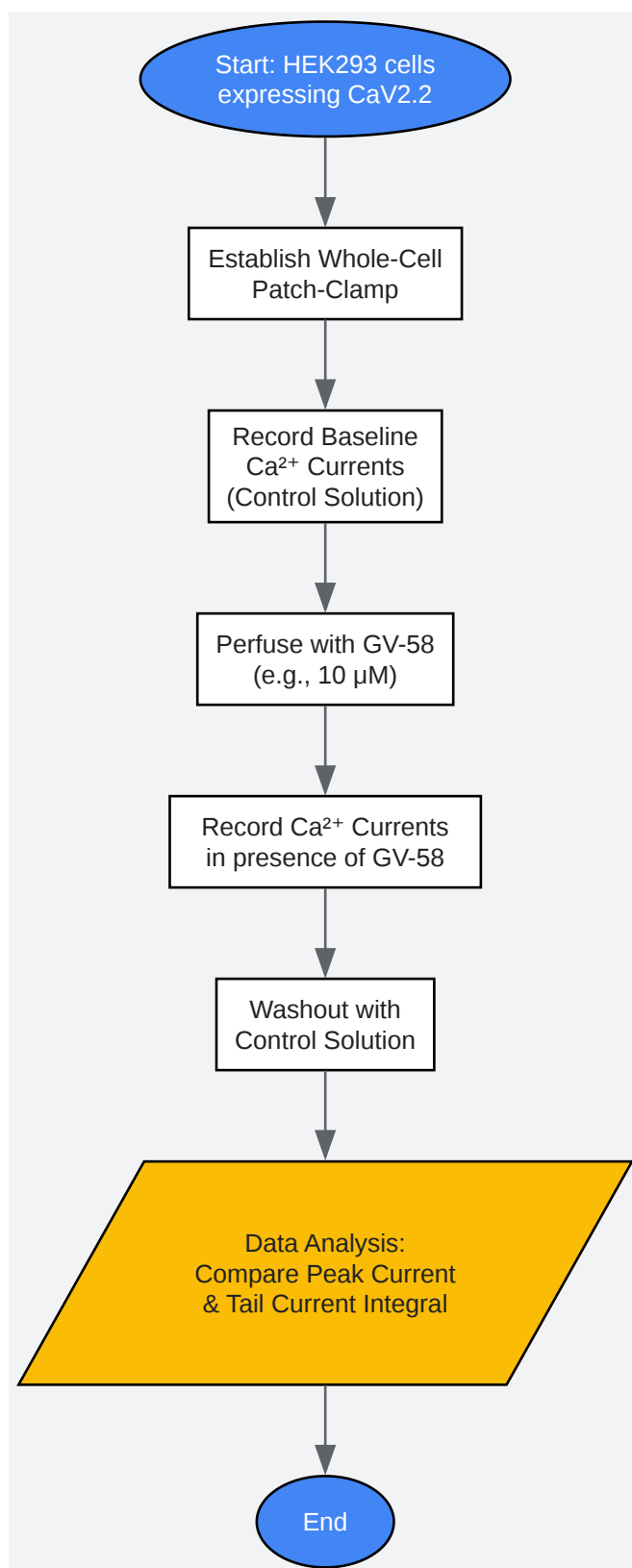
- Position the stimulating electrode on the phrenic nerve and the recording electrode in a muscle fiber near the end-plate region.
- Record spontaneous miniature end-plate potentials (mEPPs) for a baseline period.
- Stimulate the nerve to evoke end-plate potentials (EPPs) and record the baseline amplitude.
- Replace the perfusion solution with Ringer's solution containing 50 μ M **GV-58**.
- Incubate the preparation for 30 minutes^[4].
- Record mEPPs and evoked EPPs from the same muscle fiber.
- Data Analysis: Compare the frequency and amplitude of mEPPs before and after **GV-58** application. Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to determine the effect on neurotransmitter release.

Visualizations



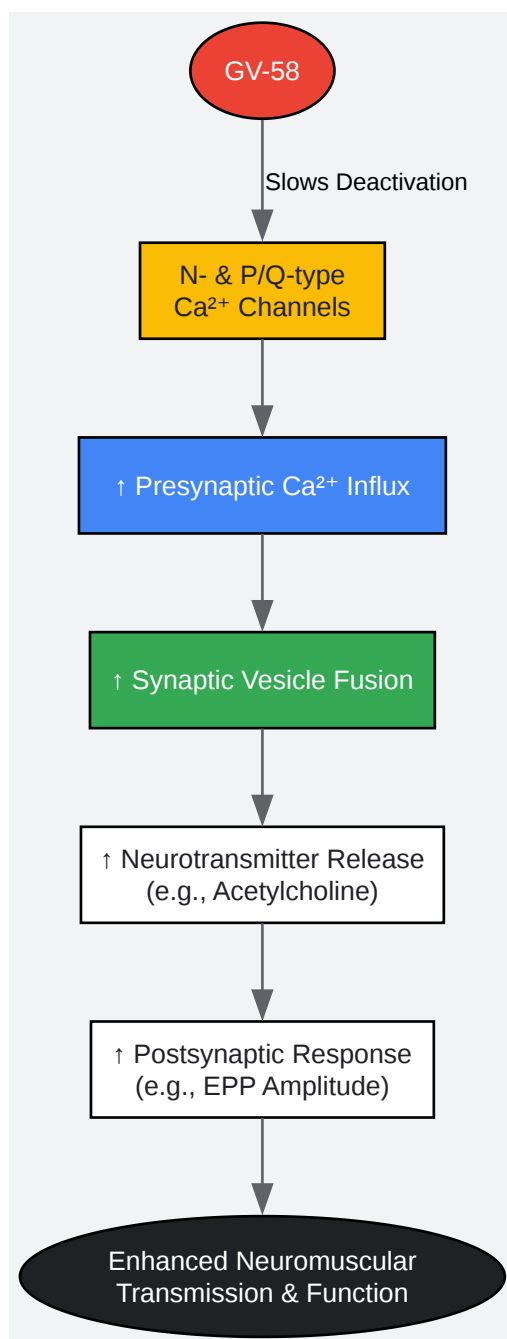
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Caption: Mechanism of action of **GV-58** on voltage-gated calcium channels.



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Caption: Workflow for a patch-clamp experiment to test **GV-58**'s effects.



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Caption: Downstream signaling cascade following CaV channel modulation by **GV-58**.

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